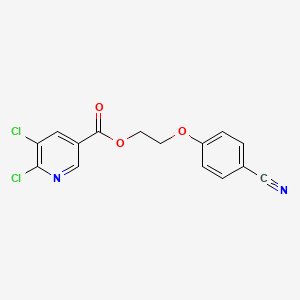

![molecular formula C17H14FN3O4S B2847107 (Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-60-3](/img/structure/B2847107.png)

(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

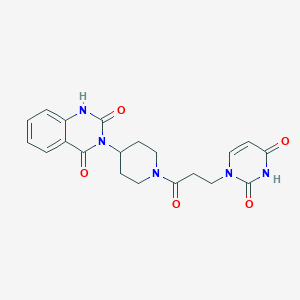

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their various biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects .

Synthesis Analysis

While the specific synthesis of this compound isn’t available, benzothiazoles can generally be synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can form corresponding imines when reacted with 3-formylchromones in 2-propanol .科学的研究の応用

Antimicrobial and Anticancer Potential

Thiazolides as Anti-Infective Agents : Thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against a variety of pathogens such as helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Their mode of action involves multiple mechanisms, including the inhibition of specific cellular functions in microaerophilic bacteria and parasites, and the induction of apoptosis in mammalian cells, which could also extend to their activity against intracellular pathogens (Hemphill et al., 2012).

Anticancer Activities : A study on 4-thiazolidinone derivatives revealed that certain compounds within this class exhibit potent anticancer activities, highlighting the relevance of specific molecular features like the presence of hydroxybenzylidene and methoxyphenyl groups for their efficacy. QSAR analyses emphasized the role of topological and electronic parameters in enhancing antimicrobial activity, suggesting a promising avenue for the development of novel therapeutics (Deep et al., 2016).

Advances in Synthetic Chemistry

Solid-Phase Synthesis : Innovations in the synthesis of complex organic compounds have been demonstrated through the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of fluoro- and nitro- groups in constructing pharmacologically relevant heterocycles (Lee et al., 1999).

Novel Synthetic Approaches : Research on the synthesis of fluorinated derivatives, such as those based on WAY 100635 and its fluorine-18 labeled analogs, demonstrates the critical role of fluorine in developing radiotracers for biomedical imaging. This underscores the potential of incorporating fluoro groups into complex organic molecules for enhancing their biological and physicochemical properties (Lang et al., 1999).

作用機序

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a broad spectrum of biological effects . Benzothiazoles have been recognized as key functional components in the development of novel antibacterial agents .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that can inhibit the growth of bacteria . The compound’s interaction with its targets could potentially lead to a mechanism of action different from traditional antibiotics .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various strains of microorganisms . The compound could potentially influence the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a crucial role in inflammation and pain .

Result of Action

Some benzothiazole derivatives have shown moderate inhibition activity against certain strains of bacteria . This suggests that the compound could potentially have a similar effect.

特性

IUPAC Name |

3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-25-8-7-20-14-6-5-13(21(23)24)10-15(14)26-17(20)19-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIBOWXFLAAZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)

![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)

![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)